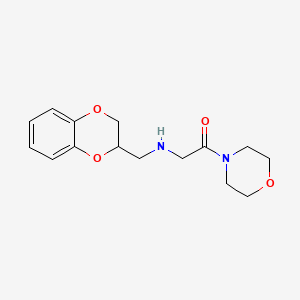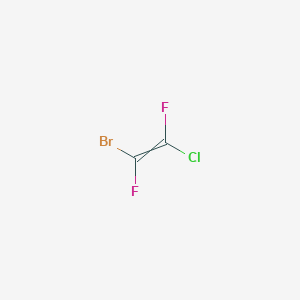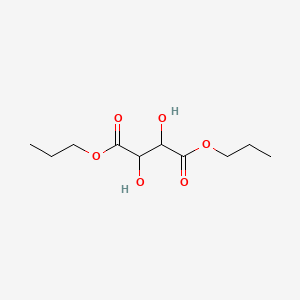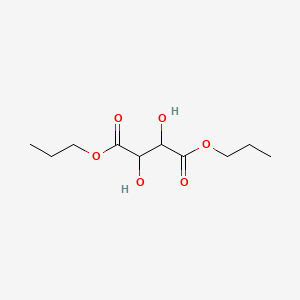
Dipropyl tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl tartrate is a diester of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. It is a chiral molecule with two chiral centers, leading to multiple stereoisomeric forms. This compound is widely used in asymmetric synthesis, particularly as a chiral auxiliary or ligand in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl tartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield propionic acid and tartaric acid derivatives, while reduction can produce propanol and other alcohols.
Aplicaciones Científicas De Investigación
Dipropyl tartrate has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: this compound is used in the production of agrochemicals and other fine chemicals where chirality is crucial.
Mecanismo De Acción
The mechanism by which dipropyl tartrate exerts its effects is primarily through its role as a chiral ligand. In asymmetric synthesis, it forms complexes with metal catalysts, such as titanium isopropoxide, to induce chirality in the resulting products. This chiral induction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl tartrate: Another diester of tartaric acid, commonly used in similar applications as dipropyl tartrate.
Diethyl tartrate: Used in asymmetric synthesis and as a chiral auxiliary.
Dimethyl tartrate: Also employed in chiral synthesis and other chemical reactions.
Uniqueness
This compound is unique in its specific chiral properties and its ability to form stable complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential. Its versatility and effectiveness in various chemical reactions set it apart from other similar compounds.
Propiedades
Número CAS |
2217-14-3 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
Clave InChI |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


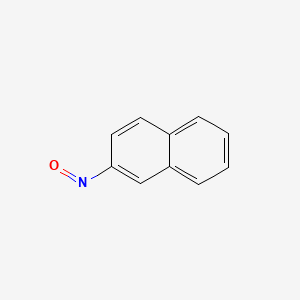
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
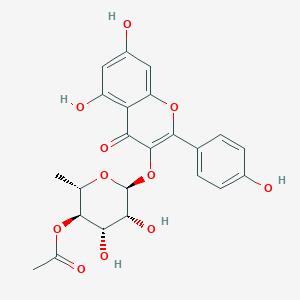
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
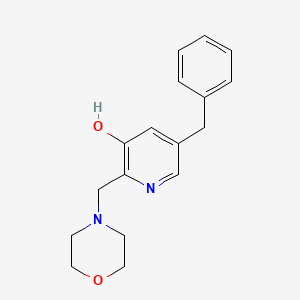
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
